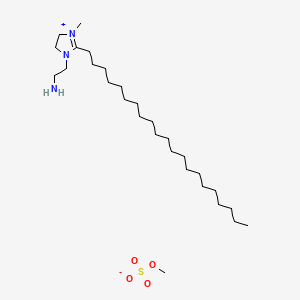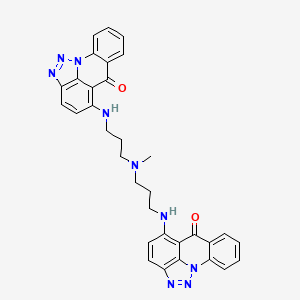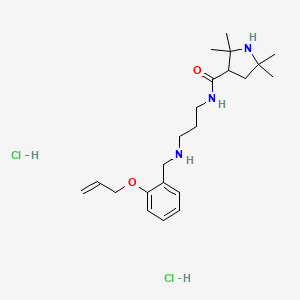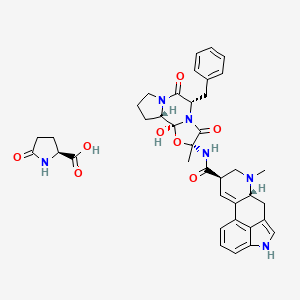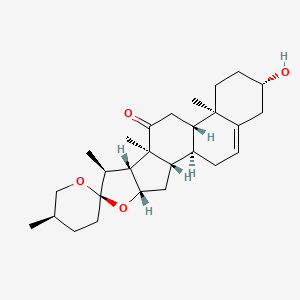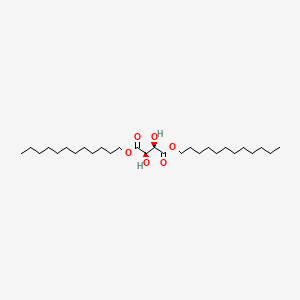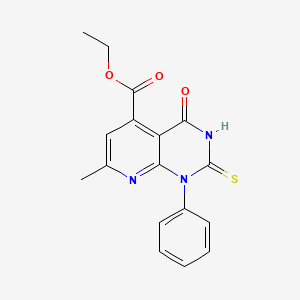
2H-Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-7-methyl-4-oxo-1-phenyl-2-thioxo-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-7-methyl-4-oxo-1-phenyl-2-thioxo-, ethyl ester is a complex heterocyclic compound. This compound belongs to the class of pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities. The structure of this compound includes a fused pyridine and pyrimidine ring system, which is further functionalized with various substituents, making it a versatile molecule in medicinal chemistry and other scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. For instance, the Gould–Jacobs reaction is a common method used, which involves heating the reactants at 250°C in a mixture of diphenyl oxide and biphenyl . Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base .
Industrial Production Methods
Industrial production of such compounds often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. The choice of solvents, catalysts, and purification methods are crucial for scaling up the production process.
化学反应分析
Types of Reactions
2H-Pyrido(2,3-d)pyrimidine-5-carboxylic acid derivatives undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Bases: Such as sodium methoxide in butanol for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation of the methylsulfanyl group can lead to the formation of sulfoxides or sulfones .
科学研究应用
2H-Pyrido(2,3-d)pyrimidine-5-carboxylic acid derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors, particularly tyrosine kinase inhibitors.
Medicine: Investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2H-Pyrido(2,3-d)pyrimidine-5-carboxylic acid derivatives involves their interaction with specific molecular targets. For instance, some derivatives act as tyrosine kinase inhibitors by binding to the ATP-binding site of the enzyme, thereby inhibiting its activity . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidine derivatives such as:
Uniqueness
The uniqueness of 2H-Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-7-methyl-4-oxo-1-phenyl-2-thioxo-, ethyl ester lies in its specific functional groups and their arrangement, which confer distinct biological activities and chemical reactivity. Its ability to act as a potent enzyme inhibitor and its diverse applications in medicinal chemistry make it a valuable compound in scientific research .
属性
CAS 编号 |
102233-00-1 |
|---|---|
分子式 |
C17H15N3O3S |
分子量 |
341.4 g/mol |
IUPAC 名称 |
ethyl 7-methyl-4-oxo-1-phenyl-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H15N3O3S/c1-3-23-16(22)12-9-10(2)18-14-13(12)15(21)19-17(24)20(14)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,19,21,24) |
InChI 键 |
AFCMUSXQNPCFLP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C2C(=O)NC(=S)N(C2=NC(=C1)C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


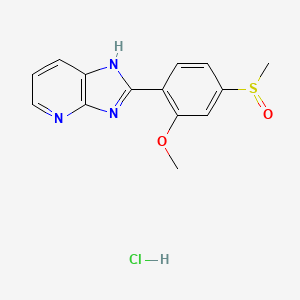
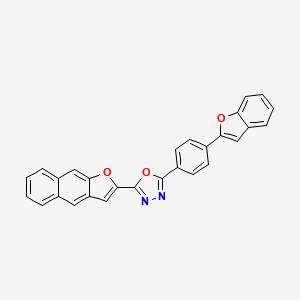
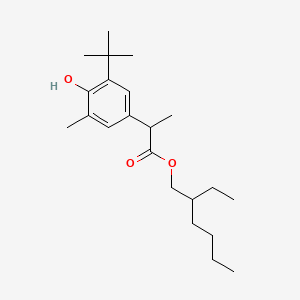
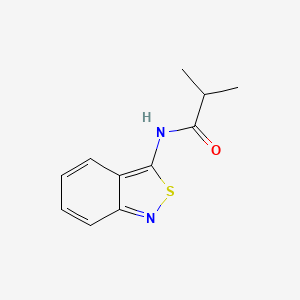
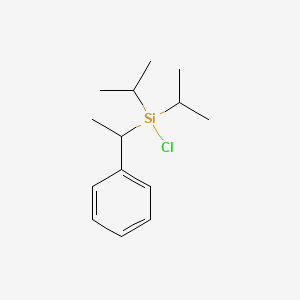
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate](/img/structure/B12696974.png)
